2-Azidocyclopentan-1-ol
Description
2-Azidocyclopentan-1-ol is a bicyclic organic compound featuring a five-membered cyclopentane ring substituted with an azide (-N₃) group at the C2 position and a hydroxyl (-OH) group at the C1 position. Its structural rigidity and functional group diversity make it valuable for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-azidocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPZGBAWPMUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data
Comparative Solubility and Polarity
| Compound | Solubility in Water (g/L) | LogP (Octanol-Water) | Dipole Moment (D) |
|---|---|---|---|
| 2-Azidocyclopentan-1-ol | 12.3 | 0.85 | 3.2 |
| 2-Azidocyclohexan-1-ol | 8.7 | 1.12 | 2.9 |
| 2-Nitrocy-clopentan-1-ol | 5.2 | 1.45 | 4.1 |
Note: The higher solubility of 2-azidocyclopentan-1-ol in water is attributed to its smaller ring size and enhanced hydrogen-bonding capacity.
Reaction Kinetics in Click Chemistry
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 2-Azidocyclopentan-1-ol | 0.45 | 72.3 |
| 1-Azidocyclopentan-2-ol | 0.28 | 85.6 |
| 2-Azidocyclohexan-1-ol | 0.38 | 78.9 |
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